2-chloro-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE is a complex organic compound that features a thiazolidinone ring, a nitrobenzylidene moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acyl chloride under basic conditions to form the thiazolidinone ring.
Introduction of the Nitrobenzylidene Moiety: The nitrobenzylidene group is introduced through a condensation reaction between a nitrobenzaldehyde and the thiazolidinone intermediate.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(2-(2-(4-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- 2-CHLORO-N-(2-(2-(3-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- 2-CHLORO-N-(2-(2-(4-CHLORO-3-NITROBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
Uniqueness
2-CHLORO-N-(5-(4-NITROBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H10ClN3O4S2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-chloro-N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-13-4-2-1-3-12(13)15(22)19-20-16(23)14(27-17(20)26)9-10-5-7-11(8-6-10)21(24)25/h1-9H,(H,19,22)/b14-9+ |
InChI Key |
HNMXQYYOCJSENB-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)Cl |
Origin of Product |
United States |
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